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4-(Chloromethyl)phenyltrichlorosilane - 13688-90-9

4-(Chloromethyl)phenyltrichlorosilane

Catalog Number: EVT-291393
CAS Number: 13688-90-9
Molecular Formula: C7H6Cl4Si
Molecular Weight: 260 g/mol
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Product Introduction

Description

4-(Chloromethyl)phenyltrichlorosilane (CMPS) is an organosilane compound extensively used in materials science and surface chemistry. It serves as a versatile building block for creating functionalized surfaces and nanostructures due to its unique ability to form self-assembled monolayers (SAMs) on various substrates, particularly silicon dioxide (SiO2) and other hydroxylated surfaces. [, , , , , , ]

Octadecyltrichlorosilane (OTS)

    Compound Description: Octadecyltrichlorosilane (OTS) is an organosilane compound with a long alkyl chain (C18) attached to a silicon atom bearing three chlorine atoms. It is commonly used as a surface-modifying agent to create hydrophobic self-assembled monolayers (SAMs) on various substrates, including silicon, glass, and metal oxides [, , , ].

    Relevance: In the context of the provided papers, OTS is frequently employed as a passivation layer or a matrix material in conjunction with 4-(chloromethyl)phenyltrichlorosilane (CMPS). For example, OTS is used to create a hydrophobic background on silicon substrates, confining the self-assembly of CMPS to specific areas, such as nanoholes created via particle lithography [, , ]. The difference in surface energy between OTS and CMPS allows for selective deposition and patterning of CMPS.

Phenyltrichlorosilane

    Compound Description: Phenyltrichlorosilane is an organosilane compound consisting of a phenyl group directly bonded to a silicon atom with three chlorine atoms attached. Like other trichlorosilanes, it readily reacts with hydroxyl groups on surfaces, forming thin, stable films [].

    Relevance: Phenyltrichlorosilane serves as a simplified structural analog of 4-(chloromethyl)phenyltrichlorosilane (CMPS) []. By comparing the behavior of both compounds, researchers can gain insights into the influence of the chloromethyl group on the self-assembly and polymerization characteristics of CMPS.

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

    Compound Description: 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (TPyP) is a porphyrin derivative with four pyridyl groups substituted at the meso positions of the porphyrin ring. Porphyrins are a class of macrocyclic organic compounds known for their ability to coordinate metal ions and participate in electron transfer processes [, , ].

    Relevance: TPyP plays a crucial role in the construction of heterostructures using 4-(chloromethyl)phenyltrichlorosilane (CMPS) as a foundation [, ]. The chloromethyl group of CMPS provides a reactive site for attaching the pyridyl nitrogen of TPyP, allowing for the controlled assembly of porphyrin molecules on surfaces. This strategy enables the fabrication of functional materials with potential applications in sensing, catalysis, and molecular electronics.

    Compound Description: Poly(oligo ethylene glycol) methyl ether methacrylate (POEGMEMA) is a polymer known for its biocompatibility and ability to form brush-like structures [].

    Relevance: In the cited research, POEGMEMA is used in conjunction with 4-(chloromethyl)phenyltrichlorosilane (CMPS) to create patterned surfaces for studying diffusional transport in supported lipid bilayers []. The researchers utilize UV photopatterning to selectively dechlorinate CMPTS films, creating regions where POEGMEMA can be grown via atom-transfer radical polymerization (ATRP) []. The resulting patterned surfaces, featuring POEGMEMA brushes and CMPS-modified areas, provide a platform for investigating the mobility of lipids.

Overview

4-(Chloromethyl)phenyltrichlorosilane is a chemical compound with the molecular formula C7H6Cl4SiC_7H_6Cl_4Si and a molecular weight of approximately 260.01 g/mol. It is classified as a chlorosilane, which is a type of organosilicon compound characterized by the presence of silicon atoms bonded to chlorine atoms and organic groups. This compound is primarily used as a pharmaceutical intermediate and has applications in materials science, particularly in the formation of nanostructures.

Source

The compound can be sourced from chemical suppliers such as Thermo Scientific and Alfa Aesar, where it is available in various quantities, typically with a purity of around 97% . The compound's CAS number is 13688-90-9, and it is also listed in databases like PubChem with the CID 83663.

Classification

4-(Chloromethyl)phenyltrichlorosilane is categorized under several classifications:

  • Chemical Class: Organosilicon compounds
  • Functional Group: Chlorosilane
  • Application: Pharmaceutical intermediates, nanostructure synthesis
Synthesis Analysis

The synthesis of 4-(Chloromethyl)phenyltrichlorosilane typically involves a reaction between 4-(Chloromethyl)phenylmagnesium bromide and silicon tetrachloride. This Grignard reaction allows for the introduction of the trichlorosilane group onto the aromatic ring, resulting in the desired product.

Technical Details

  1. Reactants:
    • 4-(Chloromethyl)phenylmagnesium bromide
    • Silicon tetrachloride
  2. Reaction Conditions:
    • Anhydrous conditions are essential to prevent hydrolysis.
    • The reaction is usually carried out under inert atmospheres (e.g., nitrogen or argon).
  3. Yield: The yield can vary based on reaction conditions but is generally high due to the reactivity of silicon tetrachloride.
Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)phenyltrichlorosilane features a phenyl group substituted with a chloromethyl group and three chlorine atoms bonded to silicon.

Structure Data

  • Molecular Formula: C7H6Cl4SiC_7H_6Cl_4Si
  • Molecular Weight: 260.01 g/mol
  • InChI Key: YBYBQFPZMKPGPJ-UHFFFAOYSA-N
  • SMILES Notation: C1=CC(=CC=C1CCl)Si(Cl)Cl
  • Refractive Index: 1.548
  • Density: 1.361 g/cm³
Chemical Reactions Analysis

4-(Chloromethyl)phenyltrichlorosilane participates in several chemical reactions:

  1. Hydrolysis:
    • Reacts with water to form silanol and hydrochloric acid.
    • This reaction highlights its moisture sensitivity and potential for forming precipitates.
  2. Self-Polymerization:
    • Under certain conditions, it can undergo self-polymerization, particularly when confined within nanostructures on substrates like silicon or titanium oxide .
  3. Photo-Oxidation:
    • Studies have shown that it can undergo photo-oxidation when exposed to UV light on various substrates, leading to further functionalization or degradation .

Technical Details

  • Hydrolysis Reaction:
    4 Chloromethyl phenyltrichlorosilane+H2OSilanol+HCl\text{4 Chloromethyl phenyltrichlorosilane}+\text{H}_2\text{O}\rightarrow \text{Silanol}+\text{HCl}
Mechanism of Action

The mechanism of action for 4-(Chloromethyl)phenyltrichlorosilane involves its reactivity due to the presence of multiple chlorine atoms, which can facilitate nucleophilic attack by water or other nucleophiles.

Process Data

  1. Nucleophilic Substitution:
    • The chloromethyl group can be displaced by nucleophiles, leading to various derivatives.
  2. Polymer Formation:
    • In confined spaces, the compound can self-polymerize through siloxane bond formation, contributing to the development of nanostructured materials.
Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: 142°C to 144°C (at 15 mmHg)
  • Flash Point: 78°C (172°F)
  • Solubility: Reacts with water; not soluble in most organic solvents.

Chemical Properties

  • Sensitivity: Moisture sensitive; reacts vigorously with water.
  • Hazard Classification: Causes severe skin burns and eye damage; classified as corrosive .
Applications

4-(Chloromethyl)phenyltrichlorosilane finds various scientific uses:

  1. Pharmaceutical Intermediates: Utilized in the synthesis of active pharmaceutical ingredients.
  2. Nanotechnology: Employed in creating nanostructures through self-assembly processes on surfaces.
  3. Surface Modification: Used for modifying surfaces to enhance properties such as hydrophobicity or adhesion.
Synthetic Pathways and Reaction Mechanisms of CMPS

Nucleophilic Substitution Reactions in Organosilane Functionalization

The molecular architecture of 4-(Chloromethyl)phenyltrichlorosilane (CMPS, C₇H₆Cl₄Si) features two distinct reactive centers: the trichlorosilyl (–SiCl₃) group and the benzyl chloride (–CH₂Cl) moiety. This dual functionality enables orthogonal reaction pathways, making CMPS a versatile building block for surface engineering and polymer synthesis. The silicon-bound chlorine atoms exhibit high electrophilicity, undergoing rapid nucleophilic substitution with oxygen-, nitrogen-, or sulfur-based nucleophiles. For example, in surface functionalization, CMPS reacts with hydroxylated substrates (e.g., silicon wafers or glass) via silanol condensation, forming stable Si–O–Si linkages while releasing HCl . Concurrently, the benzyl chloride group can be independently modified through SN₂ reactions with amines or carboxylates to introduce functional groups such as initiators for atom transfer radical polymerization (ATRP) [7]. A critical transformation involves UV-induced C–Cl bond cleavage (254 nm) in the benzyl chloride moiety, which generates benzyl radicals. Subsequent aerial oxidation converts these radicals to aldehyde or carboxylic acid functionalities, enabling further conjugation chemistry like carbodiimide coupling [7]. This photochemical pathway facilitates spatially resolved surface patterning when performed through lithographic masks.

Table 1: Relative Reactivity of CMPS Functional Groups with Nucleophiles

Reactive SiteTarget NucleophileProduct FunctionalityPrimary Application
–SiCl₃Surface –OHSi–O–Si bondsSubstrate anchoring
–SiCl₃H₂OSilanols (Si–OH)Self-assembly [4]
–CH₂ClTertiary aminesQuaternary ammoniumAntifogging coatings [8]
–CH₂ClNaN₃Azide (–N₃)Click chemistry [7]

Self-Polymerization Dynamics for Nanostructure Formation

CMPS undergoes spontaneous self-polymerization on exposed silicon substrates, forming ordered pillar-like nanostructures when confined within nanoscale templates. This process is directed using particle lithography, where silica mesospheres are deposited on an octadecyltrichlorosilane (OTS)-passivated Si(111) surface. Annealing stabilizes the particles, and after their removal, nanoscale holes (diameter: 100–500 nm) in the OTS layer expose the underlying substrate. Immersion in CMPS solutions (0.1–1 mM in toluene or bicyclohexyl) initiates site-specific self-assembly exclusively within these holes [4] [6] [9]. Atomic force microscopy (AFM) studies reveal that polymerization proceeds via sequential Si–Cl hydrolysis and Si–O–Si condensation, building vertically oriented polysiloxane pillars. The growth kinetics are time-dependent, with pillar height increasing linearly with immersion duration (e.g., ~1.2 nm/min at 20°C). Crucially, pillar diameter matches the nanohole size, confirming lateral confinement by the OTS matrix, while height correlates positively with initial hole diameter—larger holes yield taller pillars due to enhanced monomer diffusion [9]. Temperature modulates growth kinetics; at –4°C, polymerization slows significantly, producing shorter pillars (≤50 nm) versus taller structures (≥200 nm) at 20°C under identical conditions [4].

Table 2: CMPS Nanostructure Dimensions Under Varied Assembly Conditions

Immersion Time (min)Temperature (°C)Avg. Pillar Height (nm)Avg. Pillar Diameter (nm)
152055 ± 8210 ± 15
3020112 ± 10215 ± 12
6020235 ± 20220 ± 10
60–442 ± 5205 ± 18

Data derived from AFM analysis [4] [9]

Solvent-Mediated Reaction Kinetics in CMPS Assembly

Solvent polarity critically governs CMPS self-assembly kinetics and nanostructure morphology. Nonpolar solvents like toluene (dielectric constant ε = 2.38) and bicyclohexyl (ε = 2.22) promote controlled, regular pillar growth due to minimized competitive hydrolysis. In contrast, polar solvents like dichloromethane (ε = 8.93) induce uncontrolled polymerization, leading to irregular aggregates via rapid Si–Cl hydrolysis [4] [9]. This dichotomy arises because water solubility is higher in polar solvents, accelerating the hydrolysis step (Si–Cl → Si–OH) that precedes condensation (Si–OH + Si–OH → Si–O–Si + H₂O). Toluene’s moderate boiling point (111°C) also facilitates solvent evaporation during spin-coating, enabling uniform film formation in antifogging coatings [8]. Additionally, hydrogen-bonding interactions in protic solvents disrupt the ordering of incipient CMPS oligomers, whereas aprotic nonpolar media allow ordered π-stacking of phenyl rings, reinforcing vertical growth . Consequently, toluene yields nanostructures with <10% height deviation, while dichloromethane produces structures with >25% heterogeneity [4].

Role of Silicon-Chlorine Bond Reactivity in Crosslinking Applications

The trichlorosilyl group’s high reactivity drives CMPS’s utility in forming dense crosslinked networks. Upon exposure to moisture, Si–Cl bonds undergo hydrolysis to silanols (Si–OH), which spontaneously condense into siloxane bridges (Si–O–Si). This reactivity is exploited in synthesizing polysilsesquioxanes (PSQs) for antifogging coatings. Here, CMPS is copolymerized with methyltriethoxysilane (MTES) via acid-catalyzed sol-gel reactions. The benzyl chloride groups in the resulting PSQ-CMP1/M4 resin are then quaternized with trimethylamine, generating hydrophilic quaternary ammonium sites. These ionic groups confer water-absorbing capacity (>30% WU), while the siloxane network provides scratch resistance (pencil hardness >4H) [8]. In polymer brush synthesis, CMPS monolayers serve as ATRP initiator platforms. The benzyl chloride moiety acts as the initiator, generating radicals when activated by Cu(I)/ligand complexes. This enables "grafting-from" polymerization of monomers like oligo(ethylene glycol) methacrylate (OEGMA), forming dense brushes (∼100 nm thick) [7]. Humidity control is critical; excessive ambient moisture causes premature Si–Cl hydrolysis, reducing surface initiator density. Optimal brush growth occurs at <30% relative humidity, limiting hydrolysis to <5% of Si–Cl sites before polymerization .

Table 3: Hydrolysis and Condensation Kinetics of CMPS’s Si–Cl Bonds

Environmental ConditionHydrolysis Rate (kₕ, min⁻¹)Critical Humidity ThresholdPrimary Product
Dry inert gas0.001N/AUnhydrolyzed CMPS
30% Relative humidity0.0540%Oligomeric siloxanes
Solvent with 100 ppm H₂O0.1250 ppm H₂OGel-like polysiloxanes

Properties

CAS Number

13688-90-9

Product Name

4-(Chloromethyl)phenyltrichlorosilane

IUPAC Name

trichloro-[4-(chloromethyl)phenyl]silane

Molecular Formula

C7H6Cl4Si

Molecular Weight

260 g/mol

InChI

InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2

InChI Key

YBYBQFPZMKPGPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl

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